
4-(4-bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including functional group transformations and cyclization reactions . Researchers have explored various synthetic routes, such as Huisgen 1,3-dipolar cycloaddition or click chemistry , to assemble the triazole ring. Precursors containing the bromofluorophenyl and neopentyl groups are key starting materials. Detailed synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-(4-bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one reveals its three-dimensional arrangement. The bromofluorophenyl group contributes to its lipophilicity, while the neopentyl substituent imparts steric bulk. The triazole ring plays a crucial role in its biological interactions. Computational studies and X-ray crystallography have elucidated the precise geometry and bond angles .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including nucleophilic substitutions , oxidations , and reductions . For instance, it can undergo aryl halide cross-coupling reactions to introduce additional functional groups. Researchers have explored its reactivity in the context of medicinal chemistry, aiming to modify its pharmacological properties .
Future Directions
properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-2-(2,2-dimethylpropyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFN3O/c1-13(2,3)7-18-12(19)17(8-16-18)11-5-4-9(14)6-10(11)15/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPMCWYFZVQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



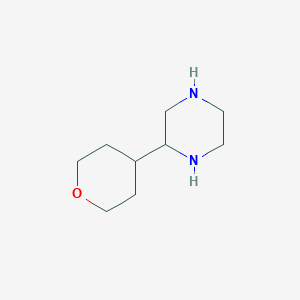
![{2-[2-(4-Morpholinyl)ethoxy]-3-pyridinyl}methanamine](/img/structure/B1475578.png)
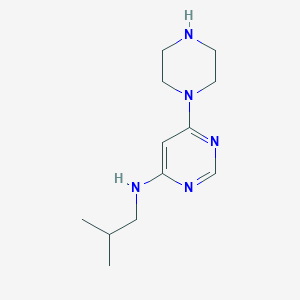
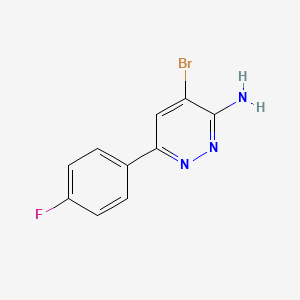


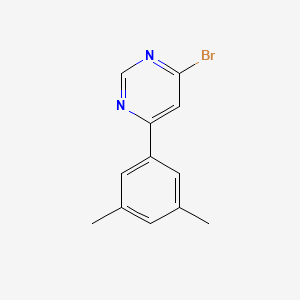

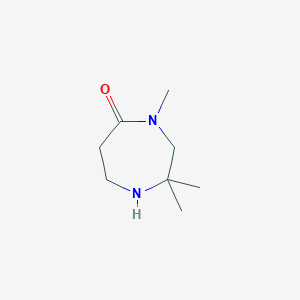
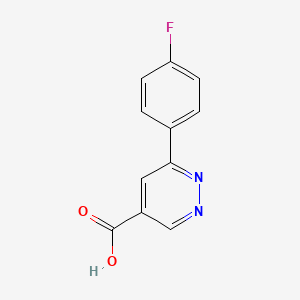
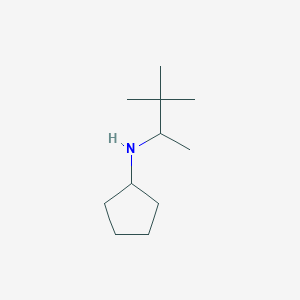
amine](/img/structure/B1475596.png)
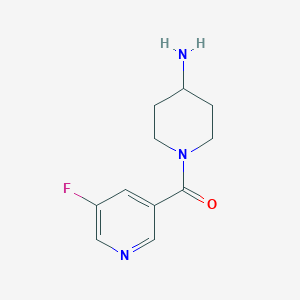
![1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475598.png)